molecular formula C19H20N2O B373458 4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone

4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone

Cat. No.: B373458
M. Wt: 292.4g/mol
InChI Key: AEFOLTVWSRMXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-quinolinyl(5-vinyl-1-azabicyclo[222]oct-2-yl)methanone is a complex organic compound that features a quinoline ring attached to a quinuclidine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone typically involves the reaction of quinoline derivatives with quinuclidine derivatives under specific conditions. One common method involves the use of sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . This method is considered green chemistry due to its mild reaction conditions and minimal environmental impact.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline alcohol derivatives.

Scientific Research Applications

4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antimalarial properties.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A naturally occurring alkaloid with a similar quinoline structure.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    Quinoline alcohol derivatives: Reduced forms of quinoline.

Uniqueness

4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone is unique due to its specific combination of a quinoline ring and a quinuclidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFOLTVWSRMXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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